molecular formula C9H12N4O2 B12936004 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol

2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol

Cat. No.: B12936004
M. Wt: 208.22 g/mol
InChI Key: CAXXTJUAJFYMFN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of appropriate pyrrole derivatives with hydrazine derivatives to form the pyrrolo[2,1-f][1,2,4]triazine core . The reaction conditions typically include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol involves its interaction with molecular targets such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be compared with other compounds containing the pyrrolo[2,1-f][1,2,4]triazine scaffold, such as:

These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their functional groups and specific biological activities, highlighting the versatility and potential of this scaffold in drug development.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

2-amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol

InChI

InChI=1S/C9H12N4O2/c1-15-9-8-3-2-7(6(10)4-14)13(8)12-5-11-9/h2-3,5-6,14H,4,10H2,1H3

InChI Key

CAXXTJUAJFYMFN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NN2C1=CC=C2C(CO)N

Origin of Product

United States

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